molecular formula C10H14ClNO3 B12496808 2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride

2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B12496808
M. Wt: 231.67 g/mol
InChI Key: HGWURONGPNVRBG-UHFFFAOYSA-N
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Description

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxymethyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-hydroxymethylbenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrolysis: The resulting intermediate is then hydrolyzed to form the corresponding carboxylic acid.

    Formation of Hydrochloride Salt: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid.

    Reduction: 2-amino-3-[4-(hydroxymethyl)phenyl]propanol.

    Substitution: Derivatives with different alkyl or acyl groups.

Scientific Research Applications

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases.

    Pathways: It can participate in metabolic pathways related to phenylalanine and tyrosine, influencing the synthesis of neurotransmitters and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but lacking the hydroxymethyl group.

    Tyrosine: Another amino acid with a hydroxyl group on the benzene ring instead of a hydroxymethyl group.

    4-hydroxyphenylacetic acid: A metabolite of phenylalanine with a carboxylic acid group instead of an amino group.

Uniqueness

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of 2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7;/h1-4,9,12H,5-6,11H2,(H,13,14);1H

InChI Key

HGWURONGPNVRBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CO.Cl

Origin of Product

United States

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